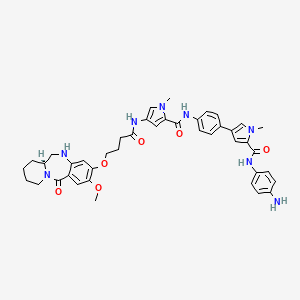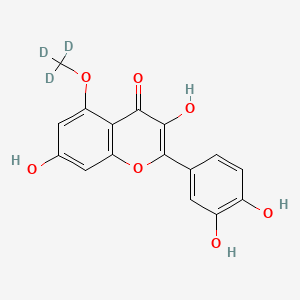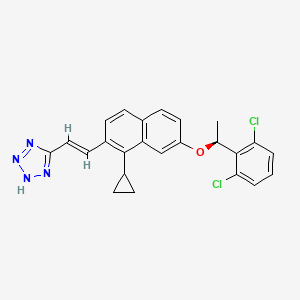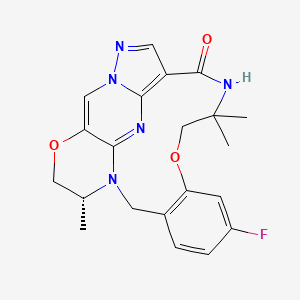
Trk-IN-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trk-IN-11 is a potent inhibitor of tropomyosin receptor kinase, which is a family of receptor tyrosine kinases. These kinases are involved in the regulation of neuronal development and function. This compound has shown significant potential in the treatment of various cancers, particularly those driven by mutations or fusions in the neurotrophic receptor tyrosine kinase genes .
準備方法
The synthetic route typically includes the use of pyrazolo[1,5-a]pyrimidine as a key intermediate . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity .
化学反応の分析
Trk-IN-11 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include organic solvents, acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the this compound molecule .
科学的研究の応用
Trk-IN-11 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of tropomyosin receptor kinase and its effects on various signaling pathways.
Biology: this compound is employed in research to understand the role of tropomyosin receptor kinase in neuronal development and function.
作用機序
Trk-IN-11 exerts its effects by binding to the active site of tropomyosin receptor kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are crucial for cell survival and proliferation. The molecular targets of this compound include the tropomyosin receptor kinase A, tropomyosin receptor kinase B, and tropomyosin receptor kinase C proteins . The pathways involved include the RAS/MAPK/ERK, PLCγ, and PI3K/Akt signaling cascades .
類似化合物との比較
Trk-IN-11 is unique among tropomyosin receptor kinase inhibitors due to its high potency and selectivity. Similar compounds include:
Larotrectinib: An inhibitor of tropomyosin receptor kinase used in the treatment of solid tumors with neurotrophic receptor tyrosine kinase gene fusions.
Entrectinib: Another tropomyosin receptor kinase inhibitor that targets tumors with neurotrophic receptor tyrosine kinase gene fusions.
Repotrectinib: A next-generation inhibitor designed to overcome resistance mutations in tropomyosin receptor kinase.
These compounds share similar mechanisms of action but differ in their chemical structures and specific binding interactions with the tropomyosin receptor kinase proteins .
特性
分子式 |
C21H22FN5O3 |
|---|---|
分子量 |
411.4 g/mol |
IUPAC名 |
(18R)-12-fluoro-7,7,18-trimethyl-9,20-dioxa-1,2,6,17,23-pentazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one |
InChI |
InChI=1S/C21H22FN5O3/c1-12-10-29-17-9-27-18-15(7-23-27)20(28)25-21(2,3)11-30-16-6-14(22)5-4-13(16)8-26(12)19(17)24-18/h4-7,9,12H,8,10-11H2,1-3H3,(H,25,28)/t12-/m1/s1 |
InChIキー |
HVIJVFYUUAELBN-GFCCVEGCSA-N |
異性体SMILES |
C[C@@H]1COC2=CN3C4=C(C=N3)C(=O)NC(COC5=C(CN1C2=N4)C=CC(=C5)F)(C)C |
正規SMILES |
CC1COC2=CN3C4=C(C=N3)C(=O)NC(COC5=C(CN1C2=N4)C=CC(=C5)F)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



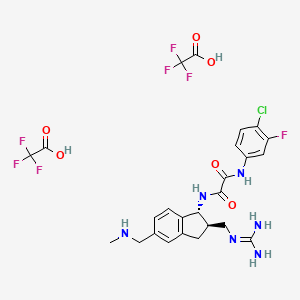


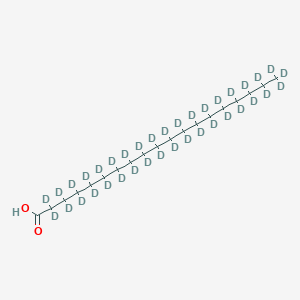

![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)


